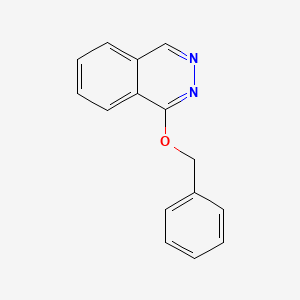

Phthalazine, 1-(phenylmethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phthalazine, 1-(phenylmethoxy)- is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It is characterized by a fused benzene and pyridazine ring system, with a phenylmethoxy group attached to the first position of the phthalazine ring. This compound is not naturally occurring and is synthesized for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine, 1-(phenylmethoxy)- can be synthesized through several synthetic routes. One common method involves the reaction of phthalazine with phenylmethyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of Phthalazine, 1-(phenylmethoxy)- may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Phthalazine, 1-(phenylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

Oxidation: Oxidation of Phthalazine, 1-(phenylmethoxy)- can lead to the formation of phthalic acid derivatives.

Reduction: Reduction reactions typically yield phthalazine derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted phthalazine derivatives.

Scientific Research Applications

Phthalazine, 1-(phenylmethoxy)- has several scientific research applications across various fields:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phthalazine, 1-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interact with cellular signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Phthalazine, 1-(phenylmethoxy)- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Phthalazine: The parent compound without the phenylmethoxy group.

Phthalimide: A compound with a similar structure but different functional groups.

Phthalic Acid: A related compound used in the production of phthalate esters.

Phthalazine, 1-(phenylmethoxy)- stands out due to its unique phenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Phthalazine, 1-(phenylmethoxy)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Overview of Phthalazine Derivatives

Phthalazine derivatives, including 1-(phenylmethoxy)-, have been investigated for their pharmacological properties. These compounds are recognized for their potential in treating various diseases, particularly cancer. Research indicates that they can inhibit key enzymes involved in cancer progression and exhibit cytotoxic effects on cancer cells.

The biological activity of phthalazine derivatives often involves the inhibition of specific enzymes and receptors:

- Poly(ADP-ribose) polymerase-1 (PARP-1) : Some phthalazine derivatives inhibit PARP-1, which plays a crucial role in DNA repair mechanisms. Inhibition of this enzyme can lead to increased sensitivity of cancer cells to DNA-damaging agents .

- P-glycoprotein (P-gp) : Certain phthalazine derivatives have demonstrated the ability to inhibit P-gp, a protein associated with multidrug resistance in cancer therapy. This inhibition enhances the accumulation of chemotherapeutic agents within cancer cells .

Anticancer Activity

Phthalazine, 1-(phenylmethoxy)- has shown promising results in various studies regarding its anticancer activity:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and NCI-H460 (lung cancer). The IC50 values for these activities range from 5.0 to 10.7 μM, indicating potent antiproliferative effects .

- Mechanistic Insights : The compound's ability to induce apoptosis and cell cycle arrest has been observed in treated cancer cells. Specifically, it causes accumulation in the S phase and G2/M phase of the cell cycle, leading to programmed cell death .

Comparative Biological Activity

The following table summarizes the biological activity of phthalazine derivatives compared to standard treatments:

| Compound | Target Enzyme/Mechanism | IC50 (μM) | Cancer Cell Lines Tested |

|---|---|---|---|

| Phthalazine, 1-(phenylmethoxy)- | PARP-1 Inhibition | 5.0 - 10.7 | MCF-7, A2780, NCI-H460 |

| Olaparib | PARP-1 Inhibition | 0.5 - 2.0 | Various |

| Dithiocarbamate Derivatives | Antiproliferative | <10 | A2780, MCF-7 |

Case Studies

- Study on Dithiocarbamate Moieties : Research indicated that phthalazinone derivatives with dithiocarbamate moieties displayed enhanced antiproliferative effects against A2780 and MCF-7 cell lines compared to other derivatives . This study highlights the importance of structural modifications in enhancing biological activity.

- Inhibition of P-glycoprotein : Another study demonstrated that specific phthalazine derivatives effectively inhibited P-gp function, leading to increased drug accumulation in resistant cancer cells . This finding suggests potential applications in overcoming drug resistance.

Properties

CAS No. |

149365-44-6 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-phenylmethoxyphthalazine |

InChI |

InChI=1S/C15H12N2O/c1-2-6-12(7-3-1)11-18-15-14-9-5-4-8-13(14)10-16-17-15/h1-10H,11H2 |

InChI Key |

FESWLBAUNNRIKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.